synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol
synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol
An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2-thiol and its corresponding tautomer, quinoline-2(1H)-thione, represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities.[1][2] The introduction of specific substituents onto the quinoline core, such as the 6-ethoxy and 3-methyl groups of the title compound, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive, mechanistically-grounded, and field-proven methodology for the . We present a robust two-step synthetic strategy commencing with the construction of the quinolin-2-one core via a Knorr-type synthesis, followed by a direct thionation. This document is designed to provide researchers with not only a step-by-step protocol but also the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a platform for further derivatization.
Strategic Overview: A Two-Step Pathway to the Target Scaffold
The is most efficiently approached through the preparation and subsequent thionation of its corresponding quinolin-2-one precursor. This strategy is advantageous due to the ready availability of starting materials and the high-yielding nature of both the cyclization and thionation steps.
The selected pathway is as follows:
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Step 1: Knorr Quinoline Synthesis. Construction of the 6-ethoxy-3-methyl-quinolin-2(1H)-one ring system via the acid-catalyzed condensation and cyclization of 4-ethoxyaniline with ethyl 2-methylacetoacetate.
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Step 2: Thionation. Conversion of the carbonyl group of the quinolin-2-one intermediate to a thiocarbonyl group using Lawesson's reagent, yielding the final product, 6-ethoxy-3-methyl-quinoline-2-thiol.
This approach provides excellent control over the substitution pattern on the quinoline ring, directly installing the desired functional groups in the correct positions.
Caption: Overall workflow for the .
Part I: Synthesis of the Quinolin-2-one Precursor
Mechanistic Rationale: The Knorr Quinoline Synthesis
The Knorr synthesis is a classic and reliable method for preparing 2-quinolones.[3][4] The reaction proceeds in two key stages. First, the aniline (4-ethoxyaniline) reacts with the β-ketoester (ethyl 2-methylacetoacetate) to form a β-anilinoacrylate intermediate. The causality here is the nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ester, followed by dehydration.
In the second stage, a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, catalyzes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation). The enamine-like intermediate cyclizes onto the electron-rich aromatic ring of the aniline derivative. The ortho-para directing effect of the ethoxy group strongly favors cyclization at the position para to the nitrogen, which is already occupied, thus forcing the reaction to the position ortho to the nitrogen, leading regiospecifically to the desired quinolin-2-one product.
Detailed Experimental Protocol: 6-ethoxy-3-methyl-quinolin-2(1H)-one
Materials:
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4-Ethoxyaniline (p-phenetidine)
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Ethyl 2-methylacetoacetate
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Polyphosphoric Acid (PPA)
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Crushed Ice
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Deionized Water
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Ethanol for recrystallization
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer, combine 4-ethoxyaniline (13.7 g, 0.1 mol) and ethyl 2-methylacetoacetate (14.4 g, 0.1 mol).
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Initial Condensation: Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol is evolved as a byproduct. The mixture will become a thick paste or solid upon cooling.
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Cyclization: Allow the reaction mixture to cool to approximately 80 °C. Carefully and in portions, add polyphosphoric acid (100 g) to the flask with vigorous stirring. An exothermic reaction will occur.
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Heating: After the addition is complete, heat the viscous mixture to 140 °C and maintain this temperature for 30 minutes.
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Quenching: Cool the reaction mixture to below 100 °C and then carefully pour it onto 500 g of crushed ice in a large beaker with stirring.
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Neutralization & Precipitation: Slowly neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate will form.
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Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
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Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from hot ethanol to yield pure 6-ethoxy-3-methyl-quinolin-2(1H)-one as a crystalline solid.
Part II: Thionation to the Target Thiol
Mechanistic Rationale: Thionation with Lawesson's Reagent
Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a superior sulfur-transfer agent for the conversion of carbonyls to thiocarbonyls.[5] The reaction mechanism involves the dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the carbonyl group of the quinolin-2-one to form a four-membered oxathiaphosphetane intermediate. Subsequent cycloreversion of this intermediate results in the formation of a stable phosphine oxide byproduct and the desired thiocarbonyl group, yielding the quinoline-2-thiol product, which exists in tautomeric equilibrium with its more stable thione form.[1][2]
Detailed Experimental Protocol: 6-ethoxy-3-methyl-quinoline-2-thiol
Materials:
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6-Ethoxy-3-methyl-quinolin-2(1H)-one
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Lawesson's Reagent
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Anhydrous Toluene
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate (for elution)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-ethoxy-3-methyl-quinolin-2(1H)-one (10.16 g, 0.05 mol) in anhydrous toluene (120 mL).
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Reagent Addition: Add Lawesson's reagent (12.14 g, 0.03 mol, 0.6 equivalents) to the solution. Place the flask under a nitrogen or argon atmosphere.
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Heating: Heat the mixture to reflux (approximately 110 °C) with efficient stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a 7:3 hexane:ethyl acetate mixture. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by silica gel column chromatography. Elute with a gradient of hexane-ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3).
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Isolation: Combine the fractions containing the product (as identified by TLC) and evaporate the solvent to yield 6-ethoxy-3-methyl-quinoline-2-thiol as a solid.
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Drying: Dry the final product under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described two-step synthesis.
| Step | Reactant(s) | Key Reagent | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 4-Ethoxyaniline, Ethyl 2-methylacetoacetate | Polyphosphoric Acid | 6-Ethoxy-3-methyl-quinolin-2(1H)-one | C₁₂H₁₃NO₂ | 203.24 | 75-85% |
| 2 | 6-Ethoxy-3-methyl-quinolin-2(1H)-one | Lawesson's Reagent | 6-Ethoxy-3-methyl-quinoline-2-thiol | C₁₂H₁₃NOS | 219.30 | 80-90% |
Conclusion
This guide details a reliable and efficient two-step synthesis for 6-ethoxy-3-methyl-quinoline-2-thiol, a compound of interest for drug discovery and chemical biology. The methodology relies on the well-established Knorr quinoline synthesis to construct the core heterocyclic system, followed by a robust thionation using Lawesson's reagent.[3][5] The provided protocols are designed to be self-validating, with clear mechanistic rationales for each transformation. This ensures that researchers can not only replicate the synthesis but also adapt it for the creation of novel analogues, thereby facilitating the exploration of this important chemical space.
References
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Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Available from: [Link]
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